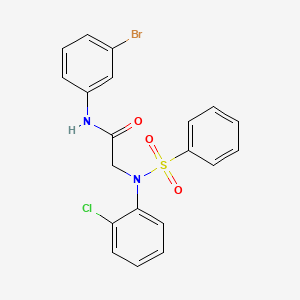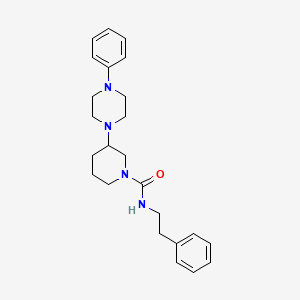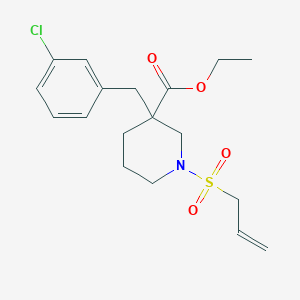![molecular formula C18H27N3O2 B6001350 N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6001350.png)
N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as BOMBA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BOMBA is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and survival, leading to cell death. Additionally, this compound has been shown to modulate the activity of inflammatory mediators, reducing inflammation. This compound has also been shown to protect neurons from oxidative stress and apoptosis, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and protect neurons from apoptosis.
実験室実験の利点と制限
N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has shown high yield and purity. Additionally, this compound has shown promising results in preclinical studies for the treatment of various diseases, making it a potentially useful tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One direction is to further investigate its mechanism of action and identify the specific pathways through which it exerts its therapeutic effects. Another direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Additionally, this compound could be modified to improve its pharmacological properties, such as its bioavailability and half-life, to enhance its therapeutic potential. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects and could be used in combination therapy for the treatment of various diseases.
合成法
The synthesis of N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of N-butyl-2-aminoacetamide with 4-methylbenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
科学的研究の応用
N-butyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-inflammatory activity in animal models of inflammation and has potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its neuroprotective effects and has shown promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-butyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-4-9-19-17(22)12-16-18(23)20-10-11-21(16)13-15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUZWYRZOPQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6001267.png)
![1-[2-hydroxy-3-(3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6001276.png)
![1-(1-isopropyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6001282.png)
![6-bromo-5-methoxy-1-methyl-3-(morpholin-4-ylcarbonyl)-2-[(phenylthio)methyl]-1H-indole](/img/structure/B6001284.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6001290.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6001300.png)


![{1-[(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)
![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6001329.png)

![N-(2-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B6001370.png)
